molecular formula C14H20N2O2 B3030245 Methyl 3-amino-1-benzylpiperidine-3-carboxylate CAS No. 885270-29-1

Methyl 3-amino-1-benzylpiperidine-3-carboxylate

Cat. No.: B3030245
CAS No.: 885270-29-1
M. Wt: 248.32
InChI Key: RVOVJXXETIQTGF-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-benzylpiperidine-3-carboxylate is a piperidine derivative featuring a benzyl group at the nitrogen atom, an amino group at the 3-position, and a methyl ester moiety. Piperidine derivatives are widely studied due to their versatility in drug design, often serving as scaffolds for receptor-targeting agents .

The compound’s molecular formula can be inferred as C14H20N2O2, with a molar mass of approximately 248.32 g/mol (calculated based on structural analogs in and ). Key functional groups include:

  • Amino group: Introduces basicity and hydrogen-bonding capacity.
  • Methyl ester: Modulates solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-amino-1-benzylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13(17)14(15)8-5-9-16(11-14)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOVJXXETIQTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693040
Record name Methyl 3-amino-1-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-29-1
Record name Methyl 3-amino-1-(phenylmethyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-1-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-benzylpiperidine-3-carboxylate typically involves the reaction of benzylamine with methyl 3-oxo-1-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields, or the use of automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-benzylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Scientific Research Applications

MABP has diverse applications across several scientific domains:

Organic Chemistry

MABP serves as an important intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation: Producing N-oxides or other oxidized derivatives.
  • Reduction: Yielding secondary or tertiary amines.
  • Substitution Reactions: Engaging with halogens or alkylating agents .

Medicinal Chemistry

Research is ongoing to explore MABP's potential as a pharmaceutical agent, particularly in treating neurological disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development targeting various biological pathways .

Biological Research

MABP is studied for its biological activities, including:

  • Enzyme Interaction Studies: Investigating its role as a biochemical probe to understand enzyme mechanisms.
  • Receptor Modulation: Exploring its potential to act as an inhibitor or activator of specific molecular targets .

Case Studies and Research Findings

Several studies have demonstrated the potential applications of MABP:

  • Neurological Drug Development: A study explored MABP's efficacy in modulating neurotransmitter systems, showing promise for developing treatments for conditions like depression and anxiety .
  • Enzyme Inhibition Studies: Research indicated that MABP could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorder therapies .
  • Synthetic Pathway Optimization: Investigations into synthetic routes revealed that using continuous flow methods significantly improved yield and purity compared to traditional batch processes .

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Piperidine Derivatives with Amino Groups

Compounds such as 3-aminopiperidine (C5H12N2) and its salts (e.g., 3-aminopiperidine dihydrochloride) lack the benzyl and ester substituents present in the target compound. These simpler analogs are often used as intermediates in synthesis but exhibit reduced steric bulk and altered pharmacokinetic profiles .

Compound Name Molecular Formula Functional Groups Key Differences
3-Aminopiperidine C5H12N2 Amino group, piperidine ring No benzyl/ester; smaller structure
3-Aminopiperidine dihydrochloride C5H14Cl2N2 Amino group, hydrochloride salt Increased solubility due to salt

Benzyl-Substituted Piperidine Esters

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (C16H21NO4) shares the benzyl and ester motifs but substitutes the amino group with an ethoxy-oxopropyl chain. This structural variation reduces basicity and may alter metabolic pathways .

Compound Name Molecular Formula Functional Groups Key Differences
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate C16H21NO4 Ethyl ester, ketone chain Bulkier substituent; no amino group
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate C14H19NO3 Hydroxyl, methyl groups Reduced basicity; stereospecific

Structural and Functional Implications

  • Amino Group vs.
  • Methyl Ester vs. Ethyl Ester : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, influencing bioavailability .
  • Benzyl Group : Common across analogs, this group improves membrane permeability but may increase toxicity risks.

Biological Activity

Methyl 3-amino-1-benzylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group, a benzyl group, and a carboxylate moiety. The presence of stereogenic centers in its structure contributes to its chirality, which may influence its biological activity.

Structural Formula

C14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the benzyl group may engage in hydrophobic interactions. These interactions can modulate the activity of target proteins, influencing numerous biochemical pathways.

1. Anticancer Potential

Recent studies have indicated that this compound exhibits anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines. For instance, in vitro studies demonstrated that the compound could significantly decrease cell viability in prostate cancer cell lines (PC3 and DU145) through mechanisms involving cell cycle arrest and chromatin condensation .

Cell LineIC50 (μg/mL) at 24 hIC50 (μg/mL) at 48 hIC50 (μg/mL) at 72 h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

This data suggests that PC3 cells are more sensitive to the compound compared to DU145 cells, indicating a potential for selective targeting in cancer therapy.

2. Interaction with Receptors

The compound is also being studied for its interactions with muscarinic acetylcholine receptors, which are implicated in various neurological disorders. By acting as an inhibitor or activator of these receptors, it may influence neurotransmission and provide therapeutic benefits in conditions such as Alzheimer's disease .

Applications in Research and Industry

This compound serves multiple purposes across various fields:

  • Medicinal Chemistry : The compound is being explored as a potential pharmaceutical agent for treating neurological disorders due to its receptor modulation capabilities.
  • Organic Synthesis : It acts as an intermediate in synthesizing complex organic molecules, showcasing its versatility in chemical reactions such as oxidation and reduction.

Case Study: Cancer Cell Line Sensitivity

In a comparative study on the sensitivity of different cancer cell lines to this compound, researchers found that the compound induced significant cytotoxic effects primarily through apoptosis induction mechanisms. The study highlights the potential of this compound as a lead candidate for further development into anticancer therapies.

Case Study: Neurological Effects

Another study focused on the interactions of the compound with cholinergic pathways revealed its potential role in enhancing cognitive functions by modulating acetylcholine levels through receptor interaction . This opens avenues for exploring its efficacy in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-1-benzylpiperidine-3-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis often involves multi-step reactions, such as condensation of benzyl halides with piperidine derivatives followed by carboxylation. For example, analogous procedures (e.g., benzyl piperidine carboxylates) utilize reflux conditions with ethanol or methanol as solvents and piperidine as a catalyst . Recrystallization from methanol or ethanol is recommended for purification, with yields influenced by stoichiometric ratios and reaction time .

Q. How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) is critical for confirming substituent positions. For instance, splitting patterns in 1^1H-NMR can distinguish benzyl protons (δ ~4.5 ppm) and piperidine ring protons (δ ~3.7 ppm). Mass spectrometry (MS-ESI) provides molecular weight validation, while IR spectroscopy identifies functional groups like the carboxylate (1730 cm1^{-1}) .

Q. What storage conditions are recommended to ensure the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as piperidine derivatives are prone to degradation. Stability tests via HPLC or TLC should be conducted periodically .

Q. What pharmacological applications are explored for this compound, and how are activity assays designed?

  • Methodological Answer : The compound is investigated as a precursor for antimicrobial or anti-inflammatory agents. Assays include in vitro enzyme inhibition studies (e.g., COX-2 for inflammation) and cell viability assays (MTT assay) against cancer lines. Structural analogs with methyl substitutions on the benzyl ring show enhanced bioactivity due to steric effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data or synthetic yields for this compound?

  • Methodological Answer : Discrepancies in NMR shifts or yields may arise from impurities or stereochemical variations. Cross-validate data with computational tools (e.g., density functional theory for NMR predictions) and replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Compare results with structurally similar compounds (e.g., methyl pyrazole carboxylates) for consistency .

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations can model interactions with targets like GPCRs or kinases. Use crystal structure data from databases (e.g., PDB) and software like Mercury for visualizing intermolecular interactions . Adjust parameters for piperidine ring flexibility and protonation states to refine predictions.

Q. How should researchers design toxicity studies when existing ecotoxicological data are limited?

  • Methodological Answer : Conduct acute toxicity assays using Daphnia magna or zebrafish embryos (OECD guidelines) to estimate LC50_{50}. For chronic toxicity, use mammalian cell lines (e.g., HEK293) to assess genotoxicity (Comet assay) and metabolic disruption (CYP450 inhibition). Cross-reference with structurally related compounds (e.g., benzylpiperidines) to infer potential risks .

Q. What methodologies are recommended for assessing the environmental fate of this compound in absence of ecotoxicity data?

  • Methodological Answer : Perform biodegradation studies (OECD 301F) to evaluate persistence. Use high-resolution mass spectrometry (HRMS) to identify degradation products. Model soil mobility via HPLC-derived log KowK_{ow} values and compare with regulatory thresholds for hazardous chemicals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-1-benzylpiperidine-3-carboxylate
Reactant of Route 2
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Methyl 3-amino-1-benzylpiperidine-3-carboxylate

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